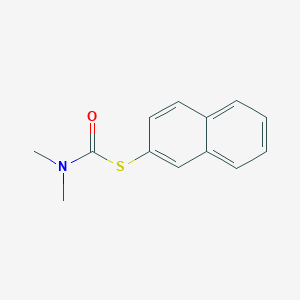![molecular formula C14H11N3O5 B12492723 4-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid](/img/structure/B12492723.png)
4-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a nitrophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid typically involves the reaction of 4-nitroaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 4-{[(4-Aminophenyl)carbamoyl]amino}benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Aminobenzoic acid and the corresponding amine.
Scientific Research Applications
4-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The carbamoyl group may also play a role in modulating the compound’s activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the nitrophenyl carbamoyl group.
4-Nitrobenzoic acid: Contains the nitro group but lacks the carbamoyl group.
4-{[(4-Methoxyphenyl)carbamoyl]amino}benzoic acid: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
4-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid is unique due to the presence of both the nitrophenyl and carbamoyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11N3O5 |
|---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11N3O5/c18-13(19)9-1-3-10(4-2-9)15-14(20)16-11-5-7-12(8-6-11)17(21)22/h1-8H,(H,18,19)(H2,15,16,20) |
InChI Key |
WAMAJEDCQWPNLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}glycinamide](/img/structure/B12492660.png)
![N-(3-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12492661.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B12492662.png)
![3-chloro-N-{3-[(4-methylbenzyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12492665.png)
![6-bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B12492672.png)
![1-{2-[(2,4-dichlorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12492676.png)
![9-fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12492680.png)
![6-(6-Benzyloxy-pyridazin-3-yloxy)-N-ethyl-N'-isopropyl-[1,3,5]triazine-2,4-diamine](/img/structure/B12492683.png)
![N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}-4-chlorobenzamide](/img/structure/B12492687.png)
![Ethyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12492692.png)
![2-chloro-N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)benzamide](/img/structure/B12492698.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine](/img/structure/B12492715.png)
